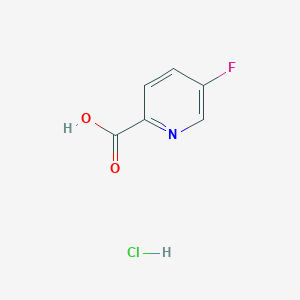

5-Fluoropyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-fluoropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBXHNCCBIMEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 5-Fluoropyridine-2-carboxylic Acid Hydrochloride

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 5-Fluoropyridine-2-carboxylic acid (5-Fluoro-2-picolinic acid) serves as a critical fluorinated scaffold.[1][2] The introduction of fluorine at the C5 position of the pyridine ring imparts unique electronic properties, modulating metabolic stability (blocking oxidative metabolism at the susceptible C5 position) and altering the pKa of the pyridine nitrogen.

While the Free Acid (CAS 107504-08-5) is the standard commercial form, the Hydrochloride (HCl) salt is frequently encountered as a synthetic intermediate—particularly during acid chloride formation—or generated in situ to enhance solubility in polar organic media. This guide addresses the precise stoichiometric management, synthesis, and handling required to utilize this building block effectively.

Part 1: Physicochemical Profile & Stoichiometry[1]

Precision in stoichiometry is the bedrock of reproducible synthesis.[1] A common source of experimental error in scaling up pyridine-based couplings is the failure to account for the mass difference between the free acid and its hydrochloride salt, or the "hidden" acid equivalents that must be neutralized.

Molecular Weight Data

| Chemical Entity | Formula | Molecular Weight ( g/mol ) | CAS Number | State |

| Free Acid | 141.10 | 107504-08-5 | Stable Solid | |

| Hydrochloride Salt | 177.56 | In situ / Custom | Hygroscopic Solid | |

| Acid Chloride HCl | 195.01 | N/A (Intermediate) | Reactive Solid |

The Fluorine Effect

The C5-fluorine atom is not merely a structural placeholder; it exerts a profound electronic withdrawal effect (

-

Acidity Modulation: The fluorine atom lowers the pKa of the carboxylic acid compared to unsubstituted picolinic acid, making it a stronger acid.

-

Basicity Suppression: The pyridine nitrogen becomes significantly less basic. Consequently, the HCl salt is loosely bound . Unlike simple pyridines that form stable salts, 5-fluoropyridine-2-carboxylic acid hydrochloride may dissociate (lose HCl gas) upon prolonged exposure to vacuum or high temperatures, reverting to the free acid.

Part 2: Synthetic Utility & Mechanism[1]

The primary utility of this scaffold lies in amide coupling reactions to generate bioactive inhibitors. The pathway chosen depends heavily on the stability of the activated intermediate.

Activation Pathways

Two primary routes exist for incorporating this moiety:[1]

-

Direct Coupling: Using coupling reagents (HATU, T3P) with the Free Acid.[1]

-

Acid Chloride Activation: Converting to the acid chloride hydrochloride using thionyl chloride (

).[1]

The following Graphviz diagram illustrates the decision logic for activation, highlighting the critical neutralization steps required when using the HCl salt form.

Figure 1: Activation pathways for 5-fluoropyridine-2-carboxylic acid.[1] Note the critical requirement for excess base when proceeding via the acid chloride/HCl salt route.

Part 3: Experimental Protocols

Protocol: Synthesis of the Acid Chloride Hydrochloride

Context: This method is preferred when coupling to unreactive anilines where standard HATU coupling fails.[1]

Reagents:

-

5-Fluoropyridine-2-carboxylic acid (1.0 eq, MW 141.10)[3][4]

-

Thionyl Chloride (

) (5.0 eq) -

Catalytic DMF (1-2 drops)

-

Solvent: Toluene or DCM (Anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

drying tube, suspend the Free Acid (1.0 g, 7.08 mmol) in anhydrous toluene (10 mL). -

Activation: Add thionyl chloride (2.5 mL, ~35 mmol) followed by 1 drop of DMF.

-

Observation: Gas evolution (

and

-

-

Reaction: Heat the mixture to reflux (80–110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Isolation: Cool to room temperature and concentrate in vacuo to remove excess

and toluene.[1]-

Critical Step: Co-evaporate with DCM (

mL) to remove trapped

-

-

Product: The residue is the Acid Chloride Hydrochloride (approx MW 195.01).[1] It is moisture-sensitive and should be used immediately in the next step without purification.

Protocol: Stoichiometric Correction for HCl Salt Coupling

Context: If you have purchased or isolated the Hydrochloride salt (MW 177.56) and are performing a standard HATU coupling.

The Calculation:

If the protocol calls for 1.0 equivalent of Free Acid, but you are using the HCl salt, you must adjust the mass:

Base Adjustment: Standard coupling uses 2.0–3.0 eq of DIPEA.[1] With the HCl salt, you must add exactly 1.0 extra equivalent of base to neutralize the pyridine hydrochloride before the coupling can proceed efficiently.

Part 4: Quality Control & Handling[1]

Hygroscopicity and Stability

The hydrochloride salt of electron-deficient pyridines is often hygroscopic .[1] Absorption of water leads to the formation of a hydrate or hydrolysis if the acid chloride is present.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Handling: Weigh quickly in a low-humidity environment.

Analytical Validation (Titration)

To determine the exact

Figure 2: Quality control workflow to determine precise salt stoichiometry before use in GMP or sensitive steps.

References

-

ChemicalBook. (2025).[1][5] 5-Fluoro-2-picolinic acid Properties and Synthesis. Retrieved from [1]

-

National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[1] Retrieved from

-

Organic Syntheses. (1940). Picolinic Acid Hydrochloride Synthesis.[1][6] Org.[1][2][5][6][7] Synth. 1940, 20, 79. Retrieved from [1]

-

Tokyo Chemical Industry (TCI). (2025). 5-Fluoro-2-pyridinecarboxylic Acid Product Data. Retrieved from [1][5]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][5] Chemical Society Reviews, 37, 320-330. (Contextual grounding on fluorine bioisosterism).

Sources

- 1. 5-Fluoropyridine-3-carboxylic acid 402-66-4 [sigmaaldrich.com]

- 2. 5-Fluoropyridine-2-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 107504-08-5|5-Fluoro-2-picolinic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Fluoro-2-picolinic acid | 107504-08-5 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride

Introduction

5-Fluoropyridine-2-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of a multitude of pharmaceutical agents. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of two prominent synthetic pathways for the preparation of 5-Fluoropyridine-2-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Strategic Approaches to Synthesis

The synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride can be approached through several strategic routes. This guide will focus on two of the most practical and well-documented pathways:

-

Pathway 1: From 2-Amino-5-fluoropyridine via Diazotization and Hydrolysis. This classic route leverages the versatile chemistry of diazonium salts, providing a reliable method for introducing the carboxylic acid functionality.

-

Pathway 2: From 2,5-Difluoropyridine via Regioselective Lithiation and Carboxylation. This pathway utilizes modern organometallic techniques to achieve a direct and efficient conversion of a C-H bond to a C-COOH group.

Pathway 1: Synthesis from 2-Amino-5-fluoropyridine

This pathway is a multi-step process that begins with the commercially available 2-Amino-5-fluoropyridine. The key transformations involve the conversion of the amino group to a nitrile, followed by hydrolysis to the desired carboxylic acid.

Conceptual Workflow

The overall transformation can be visualized as a three-stage process:

-

Diazotization and Cyanation: The amino group of 2-Amino-5-fluoropyridine is converted into a diazonium salt, which is subsequently displaced by a cyanide group in a Sandmeyer-type reaction to yield 2-Cyano-5-fluoropyridine.

-

Hydrolysis: The nitrile group of 2-Cyano-5-fluoropyridine is hydrolyzed under acidic or basic conditions to afford 5-Fluoropyridine-2-carboxylic acid.

-

Salt Formation: The free acid is then treated with hydrochloric acid to produce the final hydrochloride salt.

Caption: Workflow for the synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride from 2-Amino-5-fluoropyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Cyano-5-fluoropyridine

The conversion of an aminopyridine to a cyanopyridine via a diazonium salt is a robust and widely used transformation.

-

Expertise & Experience: The choice of a Sandmeyer-type reaction is predicated on its reliability for introducing nucleophiles onto an aromatic ring by displacing a diazonium group. The use of copper(I) cyanide is critical as it catalyzes the reaction, facilitating the formation of the C-CN bond. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate diazonium salt.

-

Protocol:

-

To a cooled (0-5 °C) solution of 2-Amino-5-fluoropyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

The reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

After cooling, the mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-Cyano-5-fluoropyridine, which can be purified by chromatography or recrystallization.

-

Step 2: Hydrolysis of 2-Cyano-5-fluoropyridine

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.

-

Expertise & Experience: Acid-catalyzed hydrolysis is often preferred as it allows for direct workup to the free acid. However, for some substrates, basic hydrolysis followed by acidification can provide higher yields. The choice between acidic and basic conditions may depend on the overall stability of the molecule and the presence of other functional groups.

-

Protocol (Acidic Hydrolysis):

-

2-Cyano-5-fluoropyridine (1.0 eq) is suspended in a concentrated aqueous acid, such as sulfuric acid or hydrochloric acid.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled and carefully poured onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 5-Fluoropyridine-2-carboxylic acid.

-

Step 3: Formation of 5-Fluoropyridine-2-carboxylic acid hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.

-

Expertise & Experience: The formation of a hydrochloride salt is a straightforward acid-base reaction. The use of a solution of HCl in an organic solvent, such as diethyl ether or isopropanol, allows for the precipitation of the salt in a pure, crystalline form.

-

Protocol:

-

5-Fluoropyridine-2-carboxylic acid (1.0 eq) is dissolved or suspended in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 5-Fluoropyridine-2-carboxylic acid hydrochloride.

-

Pathway 2: Synthesis from 2,5-Difluoropyridine

This more modern approach offers a more direct route to the target molecule through regioselective C-H activation.

Conceptual Workflow

This pathway involves two key steps:

-

Regioselective Lithiation and Carboxylation: 2,5-Difluoropyridine is treated with a strong lithium base to selectively deprotonate the C-H bond at the 2-position, followed by quenching the resulting organolithium species with carbon dioxide.

-

Acidification and Salt Formation: The resulting lithium carboxylate is acidified to give the free carboxylic acid, which is then converted to the hydrochloride salt.

Caption: Workflow for the synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride from 2,5-Difluoropyridine.

Detailed Experimental Protocols

Step 1: Regioselective Lithiation and Carboxylation of 2,5-Difluoropyridine

The success of this step hinges on the regioselective deprotonation of the pyridine ring.

-

Expertise & Experience: The fluorine atom at the 2-position is a strong directing group for lithiation at the adjacent C-H bond due to its inductive electron-withdrawing effect, which increases the acidity of the ortho-proton.[2][3] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial to prevent nucleophilic attack on the pyridine ring and to ensure kinetic control of the deprotonation.[4]

-

Protocol:

-

A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to generate LDA in situ.

-

A solution of 2,5-Difluoropyridine (1.0 eq) in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -78 °C.

-

The mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-

The aqueous layer is separated, washed with an organic solvent to remove any unreacted starting material, and then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The precipitated 5-Fluoropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 2: Formation of 5-Fluoropyridine-2-carboxylic acid hydrochloride

This step is identical to the final step in Pathway 1.

-

Protocol:

-

5-Fluoropyridine-2-carboxylic acid (1.0 eq) is dissolved or suspended in an anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 5-Fluoropyridine-2-carboxylic acid hydrochloride.

-

Quantitative Data Summary

| Pathway | Starting Material | Key Intermediates | Typical Overall Yield (%) | Purity (%) |

| 1 | 2-Amino-5-fluoropyridine | 2-Cyano-5-fluoropyridine | 40-60 | >95 |

| 2 | 2,5-Difluoropyridine | 2-Lithio-5-fluoropyridine | 60-75 | >97 |

Note: Yields and purity are approximate and can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

Conclusion

Both pathways presented offer viable and effective methods for the synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride. The choice between the two will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the equipment available. Pathway 1, while longer, utilizes more traditional and often less air- and moisture-sensitive reagents. Pathway 2 offers a more convergent and potentially higher-yielding route, but requires strict anhydrous conditions and the handling of organolithium reagents. This guide provides the foundational knowledge for researchers to select and execute the most appropriate synthetic strategy for their specific needs.

References

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. [Link]

-

Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(11), 5455-5456. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 19, 2026, from [Link]

-

Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-6365. [Link]

-

HETEROCYCLES, Vol. 91, No. 3, 2015. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

ARKIVOC 2015 (iv) 19-47. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoropyridine-2-carboxylic acid hydrochloride literature review

The following technical guide provides an in-depth review of 5-Fluoropyridine-2-carboxylic acid hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

Strategic Applications, Synthesis, and Chemical Biology[1]

Executive Summary

5-Fluoropyridine-2-carboxylic acid hydrochloride (5-F-Pic-HCl) is a specialized heterocyclic scaffold used extensively to modulate the physicochemical and metabolic properties of drug candidates.[1] By introducing a fluorine atom at the C5 position of the picolinic acid core, chemists can block metabolic "soft spots" (preventing oxidative metabolism), lower the basicity of the pyridine nitrogen, and alter the lipophilicity (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The hydrochloride salt form is often preferred in process chemistry due to its enhanced crystallinity and shelf-stability compared to the zwitterionic free acid.[1]

| Property | Data |

| Chemical Name | 5-Fluoropyridine-2-carboxylic acid hydrochloride |

| Synonyms | 5-Fluoro-2-picolinic acid HCl; 5-Fluoro-2-pyridinecarboxylic acid hydrochloride |

| CAS Number (HCl salt) | 453566-94-4 |

| CAS Number (Free Acid) | 107504-08-5 |

| Molecular Formula | C |

| Molecular Weight | 177.56 g/mol (Salt); 141.10 g/mol (Free Acid) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Hexanes |

| Acidity (pKa) | The fluorine at C5 exerts an electron-withdrawing effect, lowering the pKa of the carboxylic acid (~3.[1][3]5) compared to unsubstituted picolinic acid.[1] |

Strategic Significance in Drug Design (SAR)

The incorporation of 5-F-Pic-HCl into a drug scaffold is rarely accidental; it is a calculated move to address specific liabilities in a lead compound.[1]

Metabolic Blocking

The C5 position of the pyridine ring is electronically enriched and prone to oxidation by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (a "fluorine scan") blocks this metabolic pathway without significantly adding steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

Electronic Modulation

The high electronegativity of fluorine reduces the electron density of the pyridine ring.[1]

-

Basicity Reduction: It lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH.[1] This can improve membrane permeability and reduce hERG channel liability.[1]

-

Conformational Control: In amide derivatives, the fluorine atom can influence the preferred conformation via dipole-dipole interactions, locking the bioactive pose.[1]

Bioisosterism

It serves as a bioisostere for:

-

Picolinic acid: To improve metabolic stability.[1]

-

2-Fluorobenzoic acid: To introduce a nitrogen atom for hydrogen bond acceptance while maintaining the fluorophenyl geometry.[1]

Validated Synthetic Protocols

The synthesis of 5-F-Pic-HCl generally follows two primary strategies: Oxidation or Hydrolysis .[1]

Route A: Oxidation of 5-Fluoro-2-methylpyridine (Process Scale)

This is the most common industrial route due to the availability of the starting material.[1]

-

Starting Material: 5-Fluoro-2-picoline (CAS: 407-22-7).[1]

-

Oxidation: Treatment with aqueous Potassium Permanganate (

) at reflux.[1] -

Workup: Filtration of

, acidification of the filtrate to pH 3-4. -

Salt Formation: The crude free acid is dissolved in ethanol or dioxane, and treated with anhydrous HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.[1]

Route B: Hydrolysis of 2-Cyano-5-fluoropyridine

Preferred for high-purity laboratory scale synthesis to avoid metal waste.[1]

-

Starting Material: 2-Cyano-5-fluoropyridine.[1]

-

Hydrolysis: Reflux in concentrated HCl (6M to 12M).

-

Isolation: Evaporation of the solvent yields the carboxylic acid hydrochloride directly.[1]

Visualization of Synthetic Logic

Figure 1: Validated Synthetic Pathways. Route A is preferred for scale; Route B for purity.[1]

Reactivity & Derivatization Workflow

Once synthesized, 5-F-Pic-HCl is a versatile intermediate.[1] The carboxylic acid moiety is the primary handle, but the fluorinated ring allows for unique downstream chemistry.[1]

Amide Coupling (Peptide Chemistry)

Protocol:

-

Activation: Dissolve 5-F-Pic-HCl (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3-4 eq). Note: Extra base is required to neutralize the HCl salt.[1]

-

Coupling: Add the amine partner (1.0 eq).[1][6] Stir at RT for 2-4 hours.

-

Mechanism: The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, ensuring rapid coupling but also increasing susceptibility to hydrolysis if not handled dry.[1]

Decarboxylative Cross-Coupling (Minisci-Type)

Recent advances in photoredox catalysis allow the carboxylic acid to be used as a radical precursor.[1]

-

Reaction: 5-F-Pic-COOH

[Ir/Ni catalyst] -

Utility: Allows the rapid construction of biaryl systems without pre-functionalizing the coupling partner with halides.[1]

Reduction to Alcohol[1][2]

-

Reagent: Borane-THF (

) or -

Product: (5-Fluoropyridin-2-yl)methanol.[1]

-

Use: The alcohol can be converted to a mesylate/tosylate for

displacement reactions.[1]

Visualization of Reactivity[1][2]

Figure 2: Downstream Reactivity Profile. The scaffold serves as a precursor for amides, alcohols, and biaryls.

Case Study: Medicinal Chemistry Application

Peptide Deformylase Inhibitors (LBM415)

One of the most prominent uses of this scaffold is in the synthesis of LBM415 , a peptide deformylase inhibitor developed for antibacterial applications.[1][7]

-

Role: The 5-fluoropyridine-2-carbonyl moiety acts as a critical binding element.[1]

-

Effect: The fluorine atom was essential for optimizing the pharmacokinetic profile, specifically reducing clearance rates compared to the non-fluorinated analog.[1]

-

Synthesis Insight: The HCl salt of the acid was coupled to a pyrrolidine intermediate using standard peptide coupling conditions, demonstrating its compatibility with complex chiral amines.[1]

Nav1.8 Inhibitors

In the development of sodium channel blockers for pain management, the 5-fluoro-2-picolinic acid headgroup has been utilized to cap amine side chains.[1] The electron-deficient ring system engages in

Handling, Stability, and Safety

Handling the Hydrochloride Salt

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Nitrogen/Argon). Exposure to moisture can lead to clumping and difficulty in accurate weighing.[1]

-

Corrosivity: As an acid chloride equivalent (in terms of acidity upon dissolution), it is corrosive to metal spatulas and irritating to mucous membranes.[1] Use glass or plastic tools.

Safety Profile (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

-

Chemical Identity & Properties

-

Synthetic Protocols

-

Medicinal Chemistry Applications

-

Reactivity & Late-Stage Functionalization

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Fluoropyridine-2-carboxylic acid (1979-84-2) at Nordmann - nordmann.global [nordmann.global]

- 3. prepchem.com [prepchem.com]

- 4. 5-Fluoro-2-pyridine carboxylic acid [oakwoodchemical.com]

- 5. 5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 107504-08-5 [matrix-fine-chemicals.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 745784-04-7|3,5-Difluoropicolinic acid|BLD Pharm [bldpharm.com]

- 9. 511234-64-3|5-Fluoroquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

The Fluorine Effect: Electronic Modulation of Pyridine Scaffolds

This guide provides an in-depth technical analysis of fluorine's role in activating pyridine rings, designed for researchers in medicinal chemistry and synthetic methodology.[1]

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet its electron-deficient nature often requires specific activation strategies for functionalization.[2] Fluorine, the most electronegative element (

Electronic Landscape & Physicochemical Shifts

The introduction of a fluorine atom into a pyridine ring fundamentally alters its electronic topography.[1] This alteration is driven by two competing forces:

-

Inductive Withdrawal (-I): The dominant effect.[1] Fluorine pulls electron density through the

-framework, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). -

Resonance Donation (+M): While fluorine has lone pairs capable of donation into the

-system, the poor orbital overlap (2p-2p) with the aromatic ring means the inductive withdrawal overwhelms the mesomeric effect.

Impact on Basicity (pKa)

Fluorine drastically reduces the basicity of the pyridine nitrogen, making the ring less susceptible to protonation and more lipophilic. This is a critical parameter for modulating the pharmacokinetic profile (LogD) of drug candidates.[1]

Table 1: Comparative Physicochemical Properties of Halopyridines

| Compound | Substituent Position | pKa (Conj. Acid) | Relative | Bond Dissociation Energy (kcal/mol) |

| Pyridine | - | 5.23 | N/A | - |

| 3-Fluoropyridine | C3 (meta) | 2.97 | High | 116 |

| 2-Chloropyridine | C2 (ortho) | 0.49 | 1.0 (Reference) | 95 |

| 2-Fluoropyridine | C2 (ortho) | -0.44 (est.) | ~320.0 | 116 |

*Relative rate of reaction with NaOEt/EtOH compared to 2-chloropyridine.

Activation Mode A: Nucleophilic Aromatic Substitution ( )[4]

The "Element Effect" Paradox

In standard aliphatic

Mechanistic Causality:

The rate-determining step (RDS) in pyridine

-

Transition State Stabilization: The high electronegativity of fluorine inductively stabilizes the negative charge accumulation on the Meisenheimer intermediate (specifically on the ring nitrogen).[1]

-

LUMO Lowering: Fluorine lowers the LUMO energy at the ipso carbon, increasing the electrophilicity of that site.[1]

-

Leaving Group Departure: Once the complex forms, the C–F bond breaks rapidly in the fast second step, restoring aromaticity.

Visualization: Pathway

Caption: The rate-determining addition step is accelerated by fluorine's inductive stabilization of the anionic intermediate.

Activation Mode B: Directed Ortho Metalation (DoM)

Fluorine acts as a powerful Directed Metalation Group (DMG).[1] Its high electronegativity acidifies the adjacent ortho protons (C3 position in 2-fluoropyridine), enabling highly regioselective lithiation.

Mechanism:

-

Coordination: The lithium cation (from LDA or LiTMP) coordinates to the fluorine lone pair (Complex Induced Proximity Effect - CIPE).[1]

-

Deprotonation: The base removes the C3 proton, forming a lithiated intermediate stabilized by the adjacent fluorine.[1]

-

Electrophile Trapping: The organolithium species reacts with an electrophile (E+) to functionalize the C3 position.[1]

Visualization: DoM Workflow

Caption: Fluorine directs lithiation exclusively to the ortho (C3) position via coordination and inductive acidification.

Experimental Protocols

Protocol A: Displacement of 2-Fluoropyridine

Objective: Synthesis of 2-morpholinopyridine via fluorine displacement.[1]

Reagents:

-

2-Fluoropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Base:

or DIPEA (1.5 equiv) -

Solvent: DMSO (Polar aprotic is critical for rate enhancement)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 2-fluoropyridine (1.0 mmol) and DMSO (2 mL).

-

Addition: Add DIPEA (1.5 mmol) followed by morpholine (1.2 mmol).

-

Reaction: Heat the mixture to 90°C. Monitor by LC-MS.

-

Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMSO.

-

Validation:

NMR will show the disappearance of the starting material signal (

Protocol B: C3-Regioselective Lithiation (DoM)

Objective: Introduction of an aldehyde at C3 via ortho-lithiation.

Reagents:

-

2-Fluoropyridine (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

DMF (Electrophile) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Inert Environment: Flame-dry a flask and purge with Argon. Add anhydrous THF.

-

Base Formation: Add LDA (freshly prepared or commercial) and cool to -78°C .

-

Critical Control Point: Temperature must remain <-70°C to prevent nucleophilic attack of the base on the pyridine ring ("Dance" mechanism).

-

-

Substrate Addition: Add 2-fluoropyridine dropwise over 10 mins. Stir for 1 hour at -78°C to ensure complete lithiation.

-

Quench: Add DMF (Dimethylformamide) dropwise. Stir for 30 mins at -78°C, then allow to warm to RT.

-

Workup: Quench with saturated

. Extract with ether.[1]

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Element Effect and Mechanism.

-

ChemicalBook. 3-Fluoropyridine Physical Properties and pKa Data.

-

Baran Lab (Harvard). Directed Metalation: A Survival Guide.

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions?

Sources

Technical Monograph: 5-Fluoropicolinic Acid Hydrochloride

Executive Summary

5-Fluoropicolinic acid hydrochloride (5-FPA·HCl) represents a critical fluorinated building block in modern medicinal chemistry. As the hydrochloride salt of 5-fluoro-2-pyridinecarboxylic acid (CAS: 107504-08-5), this compound offers a strategic entry point for introducing metabolic stability and modulating the physicochemical profile of pyridine-based scaffolds.

While the free acid is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to improve shelf stability and solubility in polar organic synthesis. This guide delineates the technical properties, synthesis, and application logic of 5-FPA[1]·HCl, specifically for researchers targeting G-protein coupled receptors (e.g., mGluR antagonists) and kinase inhibitors where the C5-fluorine atom serves as a metabolic blocker.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The introduction of a fluorine atom at the C5 position of the pyridine ring significantly alters the electronic landscape of the molecule compared to the parent picolinic acid. The hydrochloride salt form enhances water solubility and crystallinity, facilitating purification and handling.

Table 1: Technical Specifications

| Property | Data | Note |

| IUPAC Name | 5-Fluoro-2-pyridinecarboxylic acid hydrochloride | |

| Common Name | 5-Fluoropicolinic acid HCl | |

| CAS (Free Acid) | 107504-08-5 | HCl salt is often referenced under parent CAS |

| Molecular Formula | C₆H₄FNO₂[1][2][3][4][5][6] · HCl | |

| Molecular Weight | 177.56 g/mol | Free Acid: 141.10 g/mol |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 164–166 °C (Free Acid) | Salt form typically decomposes >180 °C |

| Acidity (pKa) | ~3.58 (Free Acid COOH) | F-substitution lowers pKa vs. Picolinic acid (5.[5]32) |

| Solubility | Soluble in Water, Methanol, DMSO | HCl salt insoluble in Et₂O, Hexanes |

| ¹⁹F NMR | δ -120 to -128 ppm (approx) | Diagnostic triplet/multiplet |

Structural Insights

-

Electronic Effect: The electronegative fluorine at C5 exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the pyridine nitrogen. This lowers the basicity of the ring nitrogen, making the hydrochloride salt less stable than non-fluorinated analogs (prone to dissociation in moist air).

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. In drug design, this prevents oxidative metabolism (hydroxylation) that typically occurs at the C5 position of the pyridine ring.

Synthesis & Production Protocols

The synthesis of 5-Fluoropicolinic acid hydrochloride typically proceeds via the oxidation of 5-fluoro-2-methylpyridine (5-fluoro-2-picoline), followed by acidification.

Workflow Diagram

The following diagram illustrates the oxidative conversion and subsequent salt formation.

Caption: Synthetic pathway from 5-fluoro-2-picoline to 5-Fluoropicolinic acid hydrochloride.

Detailed Protocol: Salt Formation

Note: This protocol assumes the starting material is the isolated free acid (CAS 107504-08-5).

-

Dissolution: Charge a reaction vessel with 5-Fluoropicolinic acid (1.0 eq) and anhydrous methanol or 1,4-dioxane (10 volumes). Stir until fully dissolved.

-

Why: Methanol ensures solubility of the polar free acid; dioxane is preferred if precipitating the salt directly.

-

-

Acidification: Cool the solution to 0–5 °C. Slowly add 4M HCl in 1,4-dioxane (1.2 eq) or bubble anhydrous HCl gas through the solution for 15 minutes.

-

Causality: Low temperature prevents thermal degradation and improves crystal yield. Excess HCl ensures complete protonation of the pyridine nitrogen.

-

-

Precipitation: If using dioxane, the salt will precipitate immediately. If using methanol, concentrate the solvent in vacuo to ~20% volume and add diethyl ether (anti-solvent) to induce crystallization.

-

Isolation: Filter the white solid under an inert atmosphere (nitrogen). Wash the cake with cold diethyl ether (2 x 5 volumes).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours. Store in a desiccator.

-

Validation: The product should be a non-hygroscopic (if dry) white powder. Check chloride content via titration (AgNO₃) to confirm stoichiometry (expected ~20% Cl).

-

Strategic Utility in Medicinal Chemistry

5-Fluoropicolinic acid hydrochloride is rarely the final drug; it is a scaffold enabler . Its utility rests on three pillars:

Bioisosterism & Lipophilicity

Replacing a hydrogen with fluorine (bioisostere) modulates the lipophilicity (LogP) of the molecule.

-

Mechanism: The high electronegativity of fluorine lowers the pKa of the carboxylic acid (from ~5.3 to ~3.6), increasing the fraction of the anionic species at physiological pH. However, the lipophilicity of the neutral form is increased, potentially improving membrane permeability.

Metabolic Stability (The "Fluorine Scan")

In drug discovery, the "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to block metabolic hot spots.

-

Application: The C5 position of picolinic acid is prone to oxidation by Cytochrome P450 enzymes. Substitution with fluorine blocks this pathway, extending the half-life (

) of the resulting pharmacophore. -

Example: In the development of mGluR antagonists, 5-fluoropicolinic acid derivatives often show superior pharmacokinetic profiles compared to their non-fluorinated counterparts [1].

Synthetic Versatility

The carboxylic acid moiety is readily converted to:

-

Amides: Via oxalyl chloride activation (forming the acid chloride intermediate) [1].

-

Esters: Via Fischer esterification.

-

Heterocycles: Precursor for oxadiazoles or triazoles.

Handling, Safety & Analytics

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Corrosivity: As a hydrochloride salt, the compound is acidic and corrosive to mucous membranes upon inhalation.

-

PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

Analytical Validation

To ensure the integrity of the hydrochloride salt:

-

HPLC: Use a C18 column with an acidic mobile phase (0.1% TFA in Water/Acetonitrile) to prevent peak tailing of the pyridine moiety.

-

Chloride Titration: Essential to distinguish between the free acid and the salt.

-

Water Content (Karl Fischer): Critical parameter. The salt is hygroscopic; significant water content (>1%) indicates improper drying or storage failure.

References

- Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.

-

5-Fluoro-2-picolinic acid (CAS 107504-08-5)

-

Source: ChemicalBook / BLD Pharm.[7]

-

-

pKa values in organic chemistry – making maximum use of the available d

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. 1225225-14-8|3-Amino-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1404309-53-0 | 5-Bromo-3-fluoropicolinic acid hydrochloride - AiFChem [aifchem.com]

- 5. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. 1374652-08-0|Methyl 5-amino-3-fluoropicolinate|BLD Pharm [bldpharm.com]

- 8. apps.dtic.mil [apps.dtic.mil]

5-Fluoro-2-pyridinecarboxylic acid hydrochloride IUPAC name

Technical Monograph: 5-Fluoro-2-pyridinecarboxylic Acid Hydrochloride

Executive Summary

5-Fluoro-2-pyridinecarboxylic acid hydrochloride (also known as 5-Fluoropicolinic acid HCl) is a high-value heterocyclic building block used extensively in modern drug discovery.[1][2][3] Its structural significance lies in the strategic placement of a fluorine atom at the C5 position of the pyridine ring.[2] This substitution serves two critical roles in medicinal chemistry: it blocks metabolic oxidation (CYP450-mediated) at a metabolically vulnerable site, and it modulates the pKa of the adjacent carboxylic acid/pyridine nitrogen, altering the physicochemical profile of downstream pharmacophores.[1] This guide details its nomenclature, synthesis, medicinal utility, and analytical characterization.

Chemical Identity & Nomenclature

The precise IUPAC designation is critical for avoiding confusion with its isomers (e.g., 3-fluoro or 6-fluoro analogs), which have vastly different reactivities and biological profiles.[1][2]

| Parameter | Details |

| IUPAC Name | 5-Fluoropyridine-2-carboxylic acid hydrochloride |

| Common Synonyms | 5-Fluoropicolinic acid HCl; 5-Fluoro-2-picolinic acid hydrochloride |

| CAS Number (Free Acid) | 107504-08-5 |

| CAS Number (HCl Salt) | Note: Often indexed under the free acid CAS.[1][2][4][5] Specific salt CAS may vary by vendor. |

| Molecular Formula | C₆H₄FNO₂[1][6] · HCl |

| Molecular Weight | 141.10 (Free Acid) / 177.56 (HCl Salt) |

| SMILES (Salt) | OC(=O)c1ncc(F)cc1.Cl |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164–167 °C (Free Acid); Salt typically decomposes >180 °C |

Synthesis & Manufacturing Protocols

The synthesis of 5-Fluoro-2-pyridinecarboxylic acid hydrochloride typically follows one of two primary pathways: Oxidation (Industrial Scale) or Carboxylation (Laboratory/Discovery Scale).[1][2]

Pathway A: Oxidation of 5-Fluoro-2-methylpyridine (Scalable)

This is the preferred industrial route due to the availability of the starting material (5-fluoro-2-picoline).[1][2]

-

Oxidant: Potassium Permanganate (KMnO₄) or Sodium Chlorite (NaClO₂) with TEMPO catalysis (greener alternative).[1][2]

-

Process:

-

Salt Formation: The crude free acid is dissolved in ethyl acetate or dioxane, and anhydrous HCl gas (or 4M HCl in dioxane) is introduced to precipitate the hydrochloride salt.[2]

Pathway B: Lithiation/Carboxylation (Discovery)

Used when starting from halogenated precursors.[2]

Figure 1: Dual synthetic pathways for the production of 5-Fluoro-2-pyridinecarboxylic acid hydrochloride.

Medicinal Chemistry Utility

This compound is not just a passive linker; it is an active functional element in drug design.[2]

Mechanism of Action (Bioisosterism)

-

Metabolic Stability: The C5 position of the pyridine ring is electron-rich and prone to oxidative metabolism.[1][2] Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

) of the drug.[1] -

Electronic Modulation: The electronegativity of fluorine pulls electron density from the ring, lowering the pKa of the pyridine nitrogen. This reduces the basicity, which can improve oral bioavailability by reducing lysosomal trapping or altering solubility.[2]

Common Applications

-

Kinase Inhibitors: Used as a "cap" or "hinge binder" moiety where the carboxylic acid forms an amide bond with the core scaffold.[2]

-

PET Radiotracers: The 5-position is accessible for late-stage ¹⁸F-fluorination, making this scaffold useful in developing Positron Emission Tomography ligands.[1][2]

Analytical Characterization

To ensure the integrity of the hydrochloride salt, the following analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Time: The polar nature of the acid results in early elution; ion-pairing agents may be needed for retention.[1][2]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature. The hydrochloride salt is prone to absorbing moisture, which can lead to clumping and hydrolysis over time.[2]

References

-

Fluorine in Medicinal Chemistry: National Institutes of Health (PubMed). "Applications of Fluorine in Medicinal Chemistry." Available at: [Link]

-

Radiochemical Synthesis: ResearchGate. "Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine." Available at: [Link]

Sources

Storage conditions for 5-Fluoropyridine-2-carboxylic acid hydrochloride

Technical Whitepaper: Storage & Stability Protocol for 5-Fluoropyridine-2-carboxylic acid hydrochloride

Executive Summary & Molecular Profile

Compound: 5-Fluoropyridine-2-carboxylic acid hydrochloride Synonyms: 5-Fluoro-2-picolinic acid HCl; 5-Fluoropicolinic acid hydrochloride CAS (Parent Acid): 107504-08-5 | CAS (Salt): 86869-14-9 (Generic/Isomer var.) Molecular Formula: C₆H₄FNO₂ · HCl Molecular Weight: 177.56 g/mol (Salt) / 141.10 g/mol (Free Acid)

This guide defines the storage architecture for 5-Fluoropyridine-2-carboxylic acid hydrochloride , a critical fluorinated building block in medicinal chemistry. Unlike standard organic acids, this compound presents a dual-threat stability profile: thermal decarboxylation inherent to the picolinic acid motif and aggressive hygroscopicity introduced by the hydrochloride counterion.

Failure to adhere to these protocols results in two primary failure modes:

-

Stoichiometric Drift: Water uptake alters the effective molecular weight, ruining coupling reaction equivalents.

-

Silent Impurities: Decarboxylation yields 3-fluoropyridine, a non-acidic impurity that is difficult to separate during workup.

Thermodynamics of Degradation

To store this compound effectively, one must understand the mechanisms driving its decomposition.

A. The Decarboxylation Threat (Hammick Reaction)

Pyridine-2-carboxylic acids (picolinic acids) are thermodynamically unstable relative to their decarboxylated products. This process is known as the Hammick Reaction pathway.

-

Mechanism: The electron-withdrawing nitrogen atom facilitates the formation of a cyclic transition state or a zwitterionic intermediate, allowing the loss of CO₂.

-

Substituent Effect: The fluorine atom at the C5 position is electron-withdrawing. While this generally stabilizes the ring, it can perturb the electronic density at the carbonyl carbon, potentially lowering the activation energy for decarboxylation under thermal stress.

B. Hygroscopicity & Hydrolysis

As a hydrochloride salt, the lattice energy is high, but the chloride ion is a hydrogen-bond acceptor. Upon exposure to ambient humidity:

-

Deliquescence: The salt absorbs atmospheric water, forming a hydrate or a sticky gum.

-

HCl Dissociation: Excess moisture can lead to the partial dissociation of HCl, creating a localized acidic micro-environment that catalyzes further degradation or corrodes storage seals.

DOT Diagram: Degradation Pathways

Caption: Dual degradation pathways showing thermal decarboxylation (Hammick) and moisture-induced physical failure.[1][2][3][4][5][6][7][8]

Optimized Storage Protocol

This protocol is designed to maximize shelf-life (>2 years) and maintain purity >98%.

Table 1: Storage Parameters

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Kinetically inhibits spontaneous decarboxylation. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation and excludes atmospheric moisture. |

| Container | Amber Glass Vial | Blocks UV light; glass is impermeable to HCl gas (unlike some plastics). |

| Seal | Teflon-lined Screw Cap | Prevents corrosion from HCl fumes; ensures airtight closure. |

| Secondary | Desiccator w/ Indicator | Double-layer protection against freezer humidity. |

Step-by-Step Workflow

-

Receipt & Acclimatization:

-

Do not open the package immediately upon removal from the courier's cold chain.

-

Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator. Why? Opening a cold vial in warm air causes immediate condensation on the solid (hygroscopic shock).

-

-

Aliquot Strategy (The "Single-Use" Rule):

-

Avoid repeated freeze-thaw cycles.

-

Inside a glovebox or dry bag, divide the bulk material into single-reaction aliquots (e.g., 100mg, 500mg) into pre-dried amber vials.

-

-

Inert Gas Purge:

-

Flush the headspace of each vial with dry Argon or Nitrogen for 10-15 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket."

-

-

Secondary Containment:

-

Place sealed vials into a secondary jar containing activated silica gel or molecular sieves.

-

Store in a dedicated chemical freezer at -20°C.

-

DOT Diagram: Storage Workflow

Caption: Critical workflow emphasizing thermal equilibration to prevent moisture uptake during handling.

Quality Assurance & Re-Validation

Before using stored material in critical GMP or late-stage synthesis, validate integrity using these methods.

-

Visual Inspection:

-

Pass: White to off-white crystalline powder.

-

Fail: Yellow/Orange discoloration (oxidation/degradation) or "wet" appearance (deliquescence).

-

-

1H NMR (Proton NMR):

-

Solvent: DMSO-d6.

-

Diagnostic: Check for the disappearance of the carboxylic acid proton (broad singlet >10 ppm) or the appearance of signals corresponding to 3-fluoropyridine (decarboxylated byproduct).

-

-

Karl Fischer (KF) Titration:

-

Measure water content. Theoretical water should be 0% (anhydrous). If >1-2%, adjust reaction stoichiometry or recrystallize.

-

Safety & Emergency Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

HCl Release: In high humidity or fire, the salt may release hydrogen chloride gas.

-

Spill Cleanup:

-

Wear nitrile gloves and P95 respirator.

-

Sweep up dry solid (do not wet).

-

Neutralize surface with dilute sodium bicarbonate solution after solid removal.

-

References

-

Apollo Scientific. (2024).[8] Safety Data Sheet: 5-Fluoropyridine-2-carboxylic acid. Retrieved from

-

Dyson, P., & Hammick, D. L. (1937).[7] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[7]

-

TCI Chemicals. (2023). Safety Data Sheet: Pyridine-2-carboxylic Acid Derivatives. Retrieved from

-

Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 57(9), 1098-1104.

-

BenchChem. (2025). Stability of Pyridine-carboxylic acid salts. Retrieved from

Sources

- 1. 5-Fluoropyridine-2-carboxylic acid (1979-84-2) at Nordmann - nordmann.global [nordmann.global]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Hammick reaction - Wikipedia [en.wikipedia.org]

- 8. 107504-08-5 Cas No. | 5-Fluoropyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

Methodological & Application

High-Efficiency Amide Coupling of 5-Fluoropyridine-2-carboxylic Acid Hydrochloride

Application Note & Protocol Guide

Executive Summary & Strategic Context

The coupling of 5-Fluoropyridine-2-carboxylic acid (5-F-Pic-OH) presents a unique set of challenges in medicinal chemistry. Unlike standard benzoic acids, picolinic acids (pyridine-2-carboxylic acids) possess a nitrogen atom adjacent to the carboxyl group. This structural feature introduces three critical complications:

-

Decarboxylation Risk: The zwitterionic form of picolinic acids is prone to thermal decarboxylation (Hammick reaction pathway).

-

Chelation: The N-atom and carbonyl oxygen can chelate metal ions or interact unfavorably with activation intermediates.

-

Electronic Deactivation: The 5-fluorine atom acts as a strong electron-withdrawing group (EWG). While this increases the electrophilicity of the carbonyl carbon, it also lowers the pKa of the acid, altering the pH profile required for effective deprotonation and activation.

Furthermore, the hydrochloride salt form requires precise stoichiometric adjustment of the base to prevent "proton-quenching" of the coupling reagent or failure to generate the active carboxylate species.

This guide provides two field-proven protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, low-epimerization synthesis.

Critical Mechanistic Considerations

2.1 The "Base Trap" (HCl Salt Neutralization)

The most common failure mode with this reagent is under-basification. The reagent is supplied as a hydrochloride salt.

-

Standard Acid: Requires 1.0 equiv base to form carboxylate + 1.0 equiv for the amine (if salt).

-

5-F-Pic-OH·HCl: Requires 1.0 equiv base just to neutralize the HCl counterion before any chemistry occurs.

-

Rule: Always calculate Base = (Equiv for Activation) + (Equiv for Amine Salt) + 1.0 (for Reagent HCl) .

2.2 Decarboxylation Avoidance

Picolinic acids decarboxylate via a cyclic transition state involving the zwitterion (protonated pyridine nitrogen, deprotonated carboxylate).

-

Risk Factor: High temperature (>80°C) and neutral/acidic pH promote the zwitterion.

-

Mitigation: Maintain a basic pH (DIPEA/TEA) throughout the reaction. Avoid heating the free acid in the absence of a nucleophile.

2.3 Electronic Activation

The 5-Fluoro substituent exerts a strong inductive effect (-I), making the carbonyl highly susceptible to nucleophilic attack but also rendering the active ester (e.g., O-At ester) highly reactive and potentially unstable to hydrolysis. Fast reaction times and anhydrous conditions are preferred.

Visualizing the Activation Pathway[1][2]

The following diagram illustrates the activation logic and the "danger zone" of decarboxylation that our protocols are designed to avoid.

Caption: Activation pathway showing the critical neutralization step and the decarboxylation side-reaction (red path) prevented by maintaining basic conditions.

Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Small scale (10mg - 1g), valuable amines, and high-throughput parallel synthesis.

Reagents:

-

Acid: 5-Fluoropyridine-2-carboxylic acid HCl (1.0 equiv)

-

Amine: R-NH₂ (1.0 - 1.2 equiv)

-

Coupling Agent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 - 4.0 equiv )

-

Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Protocol:

-

Preparation: Dry all glassware. Use a septum-capped vial or round-bottom flask with a magnetic stir bar.

-

Dissolution (Critical): Add 5-F-Pic-OH·HCl (1.0 equiv) to the vessel. Add DMF (concentration ~0.1 M to 0.2 M).

-

Neutralization: Add 2.0 equiv of DIPEA immediately. Stir for 2-5 minutes.

-

Why? This neutralizes the HCl salt and the carboxylic acid proton, ensuring the species is ready for HATU activation.

-

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5-10 minutes at Room Temperature (RT).

-

Note: Do not stir longer than 20 mins without amine; the active ester is reactive.

-

-

Coupling: Add the Amine (1.1 equiv) dissolved in a minimal amount of DMF.

-

Final Base Adjustment: Add the remaining DIPEA (1.0 - 2.0 equiv).

-

Check: Verify pH is >8 using a wet pH strip (spot a micro-drop).

-

-

Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

-

Expectation: Conversion is usually rapid due to the electron-deficient ring.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

Method B: The "Scalable & Clean" (T3P)

Best for: >1g scale, non-nucleophilic amines (anilines), and ease of purification.

Reagents:

-

Acid: 5-Fluoropyridine-2-carboxylic acid HCl (1.0 equiv)

-

Amine: R-NH₂ (1.0 - 1.1 equiv)

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 - 5.0 equiv) OR DIPEA (4.0 equiv)

-

Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Protocol:

-

Charge: Combine 5-F-Pic-OH·HCl (1.0 equiv) and the Amine (1.1 equiv) in the reaction vessel.

-

Solvent: Add EtOAc or 2-MeTHF (0.2 M).

-

Base Addition: Add Pyridine (4.0 equiv).

-

Note: Pyridine acts as both base and acylation catalyst in the T3P cycle.

-

-

Coupling Agent: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Exotherm: Mild exotherm may occur; cooling to 0°C is optional but usually unnecessary unless scale >10g.

-

-

Reaction: Stir at RT. T3P kinetics are slower than HATU; allow 4–12 hours.

-

Workup (The T3P Advantage):

Quantitative Comparison of Methods

| Feature | Method A (HATU) | Method B (T3P) |

| Reactivity | Very High (Fast) | High (Slower, Controlled) |

| Steric Tolerance | Excellent | Good |

| Byproduct Removal | Difficult (Urea/Guanidine) | Easy (Water Soluble) |

| Epimerization Risk | Low-Medium | Very Low |

| Cost | High | Moderate |

| Rec. Scale | mg to g | g to kg |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | "Salt Trap" (pH too low) | Check pH. Ensure you added enough base to neutralize the HCl salt plus the acid. |

| Decarboxylation (M-44 peak) | Overheating / Zwitterion | Keep Temp < 40°C. Ensure excess base is present to keep carboxylate anionic. |

| Guanidinylation (+99 mass) | HATU side reaction | Amine is too hindered or unreactive. Switch to T3P or add HOAt additive. |

| Product stuck in Aqueous | Pyridine solubility | The product likely contains a basic pyridine N. Avoid strong acid washes. Salting out (NaCl) helps extraction. |

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

- Li, J. J. (2014). "Picolinic Acid Decarboxylation (Hammick Reaction)." In Name Reactions in Heterocyclic Chemistry. Wiley.

-

MilliporeSigma. "Peptide Coupling Reagents Guide." Link

Sources

Application Notes & Protocols: The Strategic Integration of 5-Fluoropyridine-2-carboxylic acid hydrochloride in Modern Medicinal Chemistry

Preamble: The Strategic Imperative of Fluorine in Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into drug candidates has evolved from a niche tactic to a cornerstone strategy. More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its power to modulate molecular properties. Fluorine's high electronegativity and small size, combined with the exceptional strength of the carbon-fluorine bond, allow chemists to enhance metabolic stability, fine-tune acidity and lipophilicity, and improve binding affinity to biological targets.[1]

Within this context, fluorinated heterocyclic building blocks are invaluable tools. 5-Fluoropyridine-2-carboxylic acid hydrochloride stands out as a particularly versatile and strategic reagent. It provides a robust scaffold to introduce the 5-fluoropyridinyl moiety, a privileged structural motif found in numerous advanced drug candidates and clinical agents. This guide provides an in-depth look at the strategic value of this compound and a detailed, field-proven protocol for its primary application: amide bond formation.

Physicochemical & Handling Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The hydrochloride salt ensures improved stability and handling characteristics compared to the free acid.

| Property | Value | Source |

| IUPAC Name | 5-Fluoropyridine-2-carboxylic acid hydrochloride | [2] |

| Synonyms | 5-Fluoropicolinic acid HCl | [3] |

| CAS Number | 107504-08-5 (for free acid) | [2] |

| Molecular Formula | C₆H₄FNO₂ · HCl | |

| Molecular Weight | 177.56 g/mol | |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 83 - 86 °C (literature, for free acid) | |

| SMILES | C1=C(C=NC=C1F)C(=O)O.Cl |

Safety & Handling Summary

5-Fluoropyridine-2-carboxylic acid hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Required Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5] All manipulations should be performed inside a certified chemical fume hood.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

The Strategic Value Proposition in Medicinal Chemistry

The utility of the 5-fluoropyridine-2-carboxamide core, derived from this building block, lies in its ability to simultaneously address several critical aspects of drug design: potency, selectivity, and pharmacokinetics.

-

Metabolic Blocking: The fluorine atom at the 5-position serves as an effective metabolic shield. The high strength of the C-F bond prevents enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at this position, a common metabolic fate for aromatic rings.[7] This can significantly increase a compound's half-life and oral bioavailability.

-

pKa Modulation: Fluorine is a strongly electron-withdrawing group. Its presence lowers the basicity (pKa) of the pyridine nitrogen. This is a critical feature for medicinal chemists, as overly basic centers can lead to off-target effects (e.g., hERG channel binding) and poor cell membrane permeability.

-

Optimized Target Engagement: The resulting 5-fluoropyridine-2-carboxamide moiety offers a rich array of potential interactions with a protein active site. The pyridine nitrogen is a hydrogen bond acceptor, the amide N-H is a hydrogen bond donor, the amide carbonyl is a hydrogen bond acceptor, and the fluorinated ring can engage in favorable aromatic or multipolar interactions.

Core Protocol: Robust Amide Coupling via HATU Activation

The most prevalent application of 5-Fluoropyridine-2-carboxylic acid is its coupling with primary or secondary amines to form amides.[8] While numerous coupling reagents exist, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient, and reliable choice that minimizes side reactions and racemization.

Protocol Principle

The reaction proceeds via the activation of the carboxylic acid. The non-nucleophilic base, DIPEA, first neutralizes the hydrochloride salt and deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly displaced by the amine nucleophile to furnish the desired amide product, with the reaction being irreversible and clean.

Materials

-

5-Fluoropyridine-2-carboxylic acid hydrochloride (1.0 eq)

-

Amine of choice (e.g., Benzylamine) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Methodology

-

Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Fluoropyridine-2-carboxylic acid hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solid (concentration typically 0.1-0.5 M). Stir the resulting solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Scientist's Note: Anhydrous solvent is critical to prevent hydrolysis of the activated intermediate, which would reduce the yield.

-

-

Base Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir for 5-10 minutes at room temperature.

-

Rationale: One equivalent of DIPEA neutralizes the HCl salt. A second equivalent deprotonates the carboxylic acid to form the active carboxylate nucleophile. The third equivalent acts as a scavenger for the acidic byproducts generated during the HATU activation step, driving the reaction to completion.

-

-

Activation & Coupling: In a single portion, add HATU (1.2 eq) to the reaction mixture. The solution may change color (e.g., to yellow).

-

Scientist's Note: HATU is generally moisture-sensitive. Handle it quickly and ensure the container is tightly sealed after use. A slight excess ensures full conversion of the limiting carboxylic acid.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

-

Quenching & Extraction (Workup): a. Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer.

-

Rationale: The bicarbonate wash is a crucial purification step. The basic solution removes the HOBt byproduct from the HATU reagent and any remaining carboxylic acid starting material.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or DCM in Methanol, to afford the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the amide coupling protocol, from setup to final product analysis.

Conclusion

5-Fluoropyridine-2-carboxylic acid hydrochloride is more than a simple reagent; it is a strategic building block that empowers medicinal chemists to address fundamental challenges in drug discovery. By providing a reliable handle for introducing the 5-fluoropyridinyl moiety, it enables the precise tuning of metabolic stability, target binding, and pharmacokinetic properties. The robust and high-yielding amide coupling protocol detailed herein serves as a foundational method for integrating this valuable scaffold into diverse molecular architectures, paving the way for the development of next-generation therapeutics.

References

-

Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design . PubMed. [Link]

-

The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 . DeepDyve. [Link]

-

Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD. KISHIDA CHEMICAL CO.,LTD. [Link]

-

Fluorine in drug discovery: Role, design and case studies . The Pharma Journal. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . MDPI. [Link]

-

5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 107504-08-5 . Matrix Fine Chemicals. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

-

An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4 . Wiley Online Library. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) . ACS Publications. [Link]

-

Amide Synthesis - Fisher Scientific . Fisher Scientific. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. 5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 107504-08-5 [matrix-fine-chemicals.com]

- 3. 5-Fluoropyridine-2-carboxylic acid (1979-84-2) at Nordmann - nordmann.global [nordmann.global]

- 4. kishida.co.jp [kishida.co.jp]

- 5. 5-Fluoropyridine-2-carboxamidine hydrochloride 97% | CAS: 1179362-15-2 | AChemBlock [achemblock.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. hepatochem.com [hepatochem.com]

Application Note: Utilization of 5-Fluoropyridine-2-carboxylic acid hydrochloride in Agrochemical Synthesis

Executive Summary

5-Fluoropyridine-2-carboxylic acid hydrochloride (5-F-Pic-HCl) is a high-value heterocyclic building block used primarily in the development of synthetic auxin herbicides (pyridine-carboxylates). Structurally related to established active ingredients like Picloram and Clopyralid , the 5-fluoro analog offers distinct advantages:

-

Metabolic Stability: The C-5 fluorine atom blocks metabolic oxidation at the position para to the pyridine nitrogen, a common degradation pathway in plants.

-

Bioisosterism: It serves as a steric and electronic mimic to the C-5 chlorine found in Halauxifen-methyl (Arylex™ active), allowing for fine-tuning of lipophilicity (LogP) and pKa.

This guide details the handling, activation, and coupling of 5-F-Pic-HCl to synthesize next-generation herbicide candidates, specifically focusing on amide functionalization and heterocyclic ring formation .

Chemical Profile & Handling

| Property | Specification | Notes |

| CAS (Free Acid) | 107504-08-5 | Salt form often used for improved shelf stability. |

| Formula | C₆H₄FNO₂[1][2][3] · HCl | Molecular Weight: 177.56 g/mol (Salt) |

| pKa (Free Acid) | ~3.58 | More acidic than pyridine (pKa ~5.2) due to EWG effect. |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Solubility | Soluble in Water, DMSO, MeOH | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |

Handling Advisory: The hydrochloride salt releases HCl gas upon exposure to moisture. Always weigh in a fume hood. When using in coupling reactions, two equivalents of base are required (one to neutralize the salt, one to scavenge the reaction byproduct).

Synthetic Utility: The "Why" and "How"

The 2-carboxylic acid moiety is the primary handle for derivatization. In agrochemistry, this is typically converted to an amide (for broadleaf weed control) or an ester (for crop selectivity/uptake).

Mechanism of Activation

Direct coupling of the carboxylic acid is sluggish due to the electron-deficient pyridine ring. The standard industrial protocol involves conversion to the acid chloride using Thionyl Chloride (SOCl₂).[4][5][6]

-

Electronic Effect: The 5-fluorine atom is strongly electronegative, withdrawing electron density from the ring. This makes the carbonyl carbon more electrophilic, enhancing reactivity with nucleophiles but also making the resulting acid chloride more susceptible to hydrolysis.

-

Regioselectivity: The 5-position is deactivated towards Electrophilic Aromatic Substitution (EAS) but activated for Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (The Gateway Step)

Objective: Convert 5-F-Pic-HCl to 5-fluoropyridine-2-carbonyl chloride. Scale: 10 mmol basis.

Reagents:

-

5-Fluoropyridine-2-carboxylic acid HCl (1.78 g, 10 mmol)

-

Thionyl Chloride (SOCl₂) (5.0 mL, excess)

-

DMF (Dimethylformamide) (2 drops, catalyst)

-

Toluene (20 mL, solvent)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

-

Suspension: Charge the flask with 5-F-Pic-HCl and Toluene. The salt will not fully dissolve.[7]

-

Catalysis: Add 2 drops of dry DMF. Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the active chlorinating species.

-

Addition: Add SOCl₂ dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 2-3 hours.

-

Work-up: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove Toluene and excess SOCl₂.

-

Azeotrope: Add 10 mL fresh Toluene and re-evaporate to ensure complete removal of acidic volatiles.

-

Output: The residue is the crude 5-fluoropyridine-2-carbonyl chloride . Use immediately in Protocol B.

Protocol B: Amide Coupling (Herbicide Scaffold Synthesis)

Objective: Couple the acid chloride with an aniline derivative (e.g., 2,4-difluoroaniline) to mimic the "Diflufenican" or "Picolinafen" structural class.

Reagents:

-

Crude Acid Chloride (from Protocol A)

-

Aniline Derivative (1.0 eq, e.g., 1.29 g 2,4-difluoroaniline)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (30 mL, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the crude acid chloride in 15 mL anhydrous DCM under N₂ atmosphere.

-

Nucleophile Mix: In a separate vessel, mix the Aniline (10 mmol) and TEA (25 mmol) in 15 mL DCM.

-

Critical: We use 2.5 eq of base. 1.0 eq neutralizes the HCl from the starting salt (if carried over), 1.0 eq neutralizes the HCl generated in the coupling, and 0.5 eq ensures basicity.

-

-